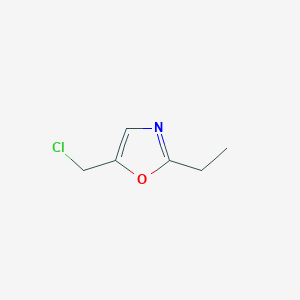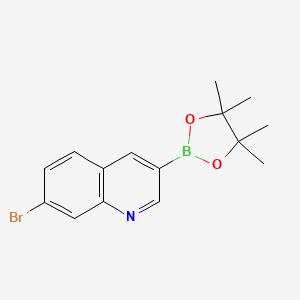
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the CAS Number: 2377607-16-2. Its molecular weight is 334.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H17BBrNO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
X-ray Diffraction and Nuclear Magnetic Resonance Studies
One research application of compounds related to 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves the identification of molecular structures through X-ray diffraction and nuclear magnetic resonance (NMR) studies. This includes the analysis of adducts from 2-methylquinolines, which are structurally characterized and analyzed using these techniques (Acheson, Procter, & Critchley, 1976).
Hydrolysis and Structural Characterization
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline, a structurally related compound, has been studied for its hydrolysis in air. The research focuses on understanding the products of hydrolysis and their structural characterization. This includes exploring different forms of hydrolysis products and their interconversion (Son et al., 2015).
Synthesis of Complex Organic Molecules
Another application is in the synthesis of complex organic molecules. The related compound, 6-bromoquinolin-4-yl, is used as an intermediate in synthesizing PI3K/mTOR inhibitors, highlighting its importance in medicinal chemistry and drug development (Lei et al., 2015).
Suzuki Cross-Coupling Reactions
The use of compounds like 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki cross-coupling reactions is another key application. This methodology aids in introducing aryl and vinyl substituents in quinoline compounds, which is a significant process in organic synthesis (Babudri et al., 2006).
Development of Luminescent Materials
Research in the development of luminescent materials also utilizes related compounds. For instance, the creation of nanoparticles with enhanced brightness and emission tuning utilizes bromo and tetramethyl dioxaborolane-substituted compounds for their unique photophysical properties (Fischer, Baier, & Mecking, 2013).
特性
IUPAC Name |
7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSOBUSDDSGHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)Br)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

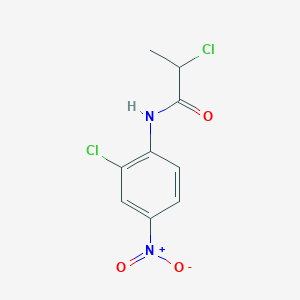
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)
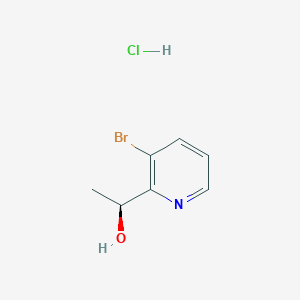
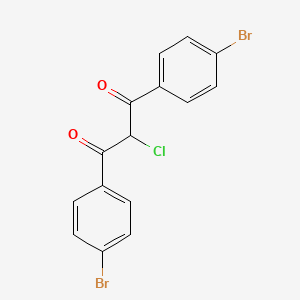
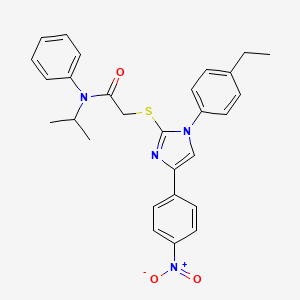
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
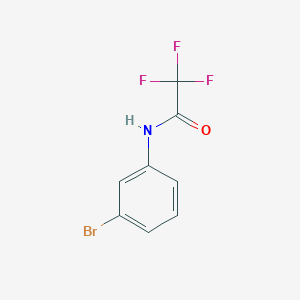
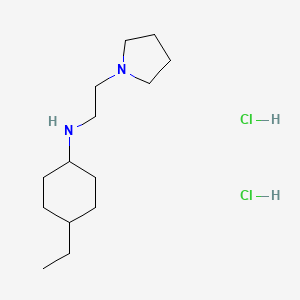
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
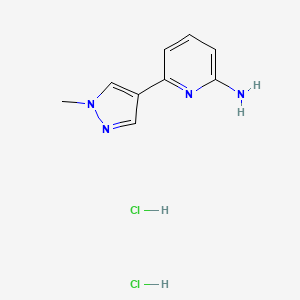
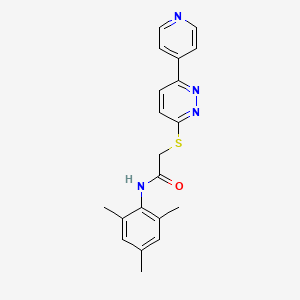
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
